2-Nitrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties and Mechanism of Action

Nitrofurans, including derivatives of 2-Nitrofuran, have been historically significant antibiotics. Researchers continue to study their mechanism of action to develop new and improved antibiotics. Nitrofurans work by interfering with bacterial enzymes and DNA replication. They can also generate reactive oxygen species that damage bacterial cells [1]. Understanding the precise mechanisms allows researchers to design more targeted antibiotics and overcome emerging antibiotic resistance.

Source

Electron Attachment Studies with the Potential Radiosensitizer 2-Nitrofuran MDPI:

Potential Radiosensitizer in Cancer Treatment

Recent research explores the potential of 2-Nitrofuran as a radiosensitizer in cancer treatment. Radiosensitizers are agents that make cancer cells more susceptible to radiation therapy. Studies suggest that 2-Nitrofuran can capture electrons from radiation, leading to the formation of free radicals that damage cancer cells. This can enhance the effectiveness of radiation therapy [1]. Research in this area is ongoing, but it highlights the potential for repurposing 2-Nitrofuran for a new application in cancer treatment.

Source

Electron Attachment Studies with the Potential Radiosensitizer 2-Nitrofuran MDPI:

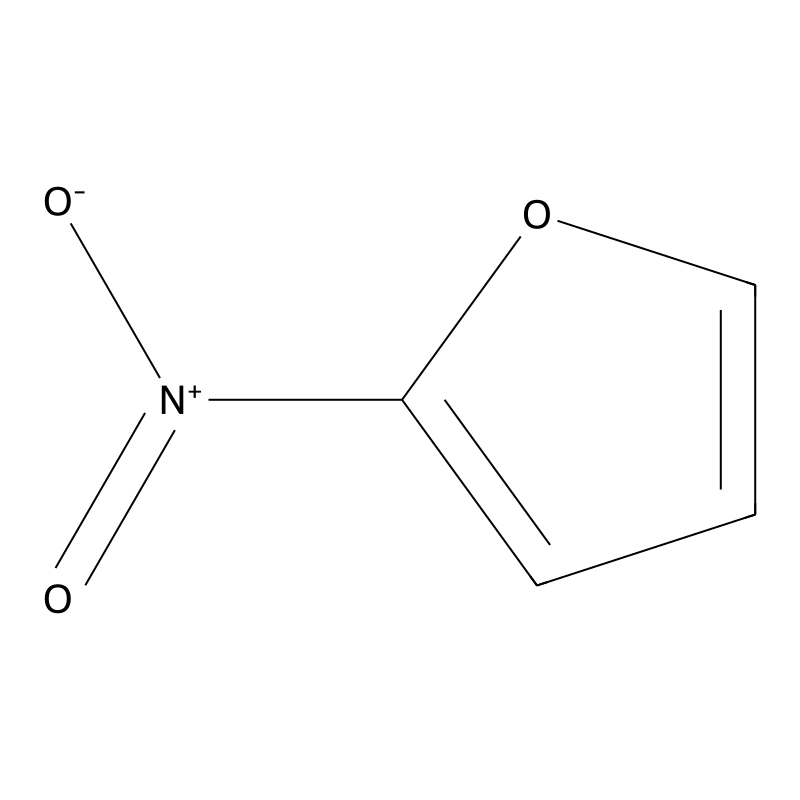

2-Nitrofuran is an organic compound characterized by a furan ring with a nitro group at the second position, represented by the molecular formula C₄H₃N₁O₃. It appears as a yellowish solid and is known for its flammability and potential antibacterial properties. The compound belongs to the broader class of nitrofurans, which are recognized for their application in various medicinal contexts, particularly as antimicrobial agents .

Due to safety concerns, 2-Nitrofuran is not widely used. Research into its mechanism of action is limited. However, some nitrofurans have been shown to exhibit antibacterial activity by interfering with bacterial protein synthesis []. It's important to note that this information may not directly apply to 2-Nitrofuran itself.

- Reduction Reactions: The nitro group can be reduced to an amino group, typically facilitated by biological systems or chemical reagents. This transformation is significant in its biological activity.

- Electrophilic Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles attack the electron-rich furan ring .

In studies involving electron attachment, 2-nitrofuran has shown fragmentation under low-energy electron interactions, producing various anionic fragments, which suggests potential applications in radiosensitization .

The synthesis of 2-nitrofuran can be achieved through several methods:

- Nitration of Furan: The most common method involves the nitration of furan using a mixture of nitric and sulfuric acids. This reaction introduces the nitro group into the furan ring.

- Reduction of Nitro Compounds: Starting from other nitrofuran derivatives, 2-nitrofuran can be synthesized through selective reduction processes.

- Electrophilic Aromatic Substitution: Other electrophiles can also be introduced to modify the furan ring structure before nitration .

2-Nitrofuran finds application primarily in:

- Veterinary Medicine: As an antibacterial agent to control infections in livestock.

- Research: Its unique properties make it a subject of interest in studies related to radiosensitization and electron attachment phenomena .

- Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Studies on 2-nitrofuran have focused on its interactions with biological systems and its reactivity under specific conditions:

- Radiosensitization: Research indicates that 2-nitrofuran may enhance the effects of radiation therapy by increasing the sensitivity of cells to radiation through electron attachment mechanisms .

- Toxicological Studies: Investigations into its toxicity have revealed potential risks associated with its use in food-producing animals, leading to regulatory scrutiny and bans in certain regions .

Several compounds share structural similarities with 2-nitrofuran. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nitrofurantoin | Contains a nitro group and a furanyl ring | Widely used for treating urinary tract infections |

| Furazolidone | Furan ring with a nitro group | Effective against a broader range of pathogens |

| Nifurtimox | Nitro group attached to a furan structure | Primarily used for treating Chagas disease |

| Nifuroxazide | Similar nitro-furan structure | Effective against gastrointestinal infections |

While all these compounds possess a furan ring with a nitro substituent, their distinct functional groups and applications differentiate them within the nitrofuran class .

Catalytic Nitration Methodologies for Furan Ring Functionalization

The direct nitration of furan to produce 2-nitrofuran has evolved significantly from traditional harsh nitration conditions to more refined catalytic approaches. Historical methods employed acetyl nitrate to generate addition products, which were subsequently converted to 2-nitrofurans through treatment with pyridine. However, these multi-step processes suffered from low overall yields and required isolation of intermediate compounds.

Modern catalytic nitration employs trifluoroacetic anhydride as a key reagent system. The direct nitration of furan using nitric acid in trifluoroacetic anhydride (Method A) has demonstrated superior efficiency, producing 2-nitrofuran in 68% yield through a single-step process. This method eliminates the need for intermediate isolation and significantly improves atom economy compared to traditional approaches. The reaction mechanism involves the formation of a nitronium ion species in the presence of trifluoroacetic anhydride, which acts as both an activating agent and water scavenger.

Zeolite-catalyzed nitration represents another significant advancement in furan functionalization. Aluminosilicate catalysts, particularly zeolites with rigid three-dimensional pore structures, have shown remarkable selectivity in nitration reactions. The confined space within the zeolite pores induces shape selectivity and affects regioselectivity, with smaller pore dimensions (0.7 nm or less) favoring specific isomer formation. The catalytic process operates under mild conditions using stoichiometric amounts of nitric acid, minimizing waste generation and oxidation by-products.

The regioselectivity of furan nitration favors the 2-position over the 3-position due to electronic and steric factors. Computational studies have revealed that protonation at the α-carbon (C-2) position is 7 kcal/mol less activated than protonation at the β-position (C-3). This thermodynamic preference, combined with the aromatic stabilization of the resulting intermediate, explains the predominant formation of 2-nitrofuran over its 3-nitro isomer.

Advanced nitration protocols have incorporated various acid anhydrides beyond acetic anhydride, including trifluoroacetic anhydride and other perfluorinated systems. These modifications enhance the electrophilicity of the nitrating species and improve reaction rates while maintaining high selectivity. The use of concentrated nitric acid (70-98%) is preferred as it minimizes hydrolysis of the acid anhydride and reduces organic acid by-product formation.

Mechanochemical Synthesis Routes for Nitrofuran-Based APIs

Mechanochemical synthesis has emerged as a transformative approach for preparing nitrofuran-based active pharmaceutical ingredients, offering substantial advantages over traditional solution-based methods. The mechanochemical preparation of nitrofurantoin, a clinically important urinary tract anti-infective agent, exemplifies the potential of this green chemistry approach.

The mechanochemical synthesis of nitrofurantoin involves the direct condensation of 5-nitrofuran-2-carbaldehyde with 1-amino-hydantoin under ball-milling conditions. This solvent-free process achieves quantitative conversion within 30 minutes using a vibrating ball mill operating at 30 Hz. The reaction is performed in a 5 mL stainless steel jar with stainless steel balls (5 mm diameter) without special precautions, demonstrating the robustness of the method.

Scale-up experiments have validated the industrial potential of mechanochemical nitrofurantoin synthesis. Large-scale preparations using different milling equipment have shown consistent results: planetary ball mills equipped with zirconia jars and balls produced nitrofurantoin in 87% yield (2.73 g scale) after two hours, while SPEX Mill 8000 achieved 95% yield in just 15 minutes (1.49 g scale). The choice of milling material significantly impacts reaction efficiency, with zirconia proving superior to agate due to its greater hardness and density.

The mechanochemical approach offers several environmental and economic advantages over solution-based synthesis. Traditional nitrofurantoin preparation requires 8 hours reaction time and generates significant solvent waste, resulting in an E-factor of 16 and PMI (Process Mass Intensity) of 17. In contrast, mechanochemical synthesis reduces reaction time to 15 minutes while achieving an E-factor of 0.29 and PMI of 1.29, representing a 55-fold improvement in process efficiency.

Mechanochemical activation eliminates the need for base catalysts typically required in solution-phase condensation reactions. The mechanical energy input provides sufficient activation to generate nucleophilic amine species directly from the starting materials, simplifying the overall process and reducing chemical waste. The strong mechanical activation also enables reactions at ambient temperature, avoiding thermal decomposition pathways that can compromise product quality.

The versatility of mechanochemical synthesis extends to other nitrofuran-based APIs, including dantrolene, a muscle relaxant used in malignant hyperthermia treatment. Mechanochemical preparation of dantrolene achieves 90% yield in 2 hours compared to 12 hours required for solution-based synthesis, with comparable improvements in E-factor and PMI metrics.

Post-Synthetic Modification Strategies for Enhanced Bioactivity

Post-synthetic modification of 2-nitrofuran derivatives represents a crucial strategy for optimizing biological activity and developing new therapeutic agents. The structural diversity achievable through selective functionalization of the furan ring and nitro group has led to numerous bioactive compounds with enhanced pharmacological profiles.

Ester and amide derivatives of 5-nitrofuran-2-carboxylic acid have demonstrated broad-spectrum antifungal activity against diverse fungal pathogens. Systematic structure-activity relationship studies reveal that specific substitution patterns significantly influence antifungal potency. Compounds bearing long-chain alkyl substituents show enhanced activity against dermatophytes, with minimal inhibitory concentration (MIC₉₀) values as low as 0.98 μg/mL against Trichophyton rubrum and T. mentagrophytes.

Chalcone derivatives of 5-nitrofuran exhibit particularly promising antifungal profiles, with some compounds achieving MIC₉₀ values of 0.48 μg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. These modifications introduce extended conjugation systems that may enhance cellular uptake and target interaction while maintaining the essential nitrofuran pharmacophore.

Molecular hybrid approaches combining nitrofuran scaffolds with other bioactive heterocycles have yielded compounds with dual or enhanced activities. 5-Nitrofuran-isatin hybrids demonstrate potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) while exhibiting significant anticancer activity against human colon cancer cell lines (HCT 116) with IC₅₀ values ranging from 1.62 to 8.8 μM.

The mechanism of action for nitrofuran derivatives typically involves reduction by bacterial nitroreductase enzymes to generate reactive intermediates that damage cellular components. Molecular docking studies with E. coli nitroreductase reveal that structural modifications can optimize binding interactions within the enzyme active site, potentially enhancing antimicrobial efficacy.

Stereochemical considerations play important roles in the bioactivity of nitrofuran derivatives. Studies on furan-maleimide adducts have revealed that stereoisomeric forms exhibit different mechanical and biological properties, with endo-configured adducts showing enhanced reactivity compared to exo-isomers. These findings inform the design of mechanically responsive drug delivery systems incorporating nitrofuran pharmacophores.

Thioamide derivatives represent another important class of post-synthetic modifications. Mechanochemical synthesis of compounds such as furan-2-yl(pyrrolidin-1-yl)methanethione has been developed, although challenges with thermal stability during processing require careful optimization of reaction conditions. These sulfur-containing analogs may offer altered pharmacokinetic properties and reduced susceptibility to metabolic degradation.

The development of prodrug strategies for nitrofuran derivatives focuses on masking reactive functionalities to improve stability and selectivity. Acetyl ester derivatives of nitrofurans can serve as prodrugs that release active compounds through enzymatic hydrolysis, potentially reducing systemic toxicity while maintaining antimicrobial efficacy.

Recent advances in click chemistry have enabled the preparation of triazole-linked nitrofuran conjugates through copper-catalyzed azide-alkyne cycloaddition reactions. These bioorthogonal modifications allow for the attachment of targeting ligands, fluorescent probes, or other functional groups without compromising the nitrofuran pharmacophore.

Type I Nitroreductase Systems

The antibacterial activity of 2-nitrofuran fundamentally depends on enzymatic activation through bacterial nitroreductases, which convert the prodrug into reactive metabolites [1]. In Escherichia coli, two type I oxygen-insensitive nitroreductases, NfsA and NfsB, serve as the primary activating enzymes for nitrofuran compounds [1] [6]. These flavoprotein enzymes utilize flavin mononucleotide as a cofactor and catalyze the stepwise two-electron reduction of the nitro moiety through a ping-pong bi-bi mechanism [6].

The major nitroreductase NfsA functions as a 27-kilodalton nicotinamide adenine dinucleotide phosphate-dependent enzyme that exhibits dominant activity in 5-nitrofuran activation [6]. This enzyme binds 2-nitrofuran with the furan ring positioned near the N5 atom of the flavin mononucleotide cofactor, facilitating direct hydride transfer from the reduced flavin to the substrate [53]. The minor nitroreductase NfsB, a 24-kilodalton protein, demonstrates dual specificity for both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as electron donors [6].

Type II Nitroreductase Activity

Recent discoveries have identified alkyl hydroperoxide reductase subunit F (AhpF) as a novel type II oxygen-sensitive nitroreductase capable of activating 2-nitrofuran compounds [4] [6]. This enzyme catalyzes one-electron reduction mechanisms and exhibits sensitivity to molecular oxygen, distinguishing it from the classical type I enzymes [4]. The identification of alkyl hydroperoxide reductase subunit F emerged from genetic studies involving furazolidone-resistant mutants in nitroreductase-deficient Escherichia coli strains [4] [6].

Metabolic Reduction Products

The nitroreductase-mediated activation of 2-nitrofuran proceeds through sequential reduction intermediates, generating biologically active metabolites [1] [32]. The initial two-electron reduction produces a nitroso intermediate, which undergoes further reduction to form a hydroxylamine derivative [1] [32]. These intermediates represent the putative toxic species responsible for the antimicrobial effects of nitrofuran compounds [1] [6].

Additional metabolic pathways lead to the formation of open-chain nitrile compounds through furan ring fragmentation and dehydration processes [32]. These unsaturated nitrile metabolites demonstrate cytotoxic properties against both bacterial and mammalian cells, though they exhibit reduced selectivity compared to the parent nitrofuran [32].

Table 1: Nitroreductase Enzymes Involved in 2-Nitrofuran Activation

| Enzyme | Type | Molecular Weight (kDa) | Cofactor | Electron Donor | Reduction Mechanism | Primary Role | Oxygen Sensitivity |

|---|---|---|---|---|---|---|---|

| NfsA | Type I Oxygen-insensitive | 27 | FMN | NADPH | 2-electron ping-pong bi-bi | Dominant activator | Insensitive |

| NfsB | Type I Oxygen-insensitive | 24 | FMN | NADH/NADPH | 2-electron ping-pong bi-bi | Minor activator | Insensitive |

| AhpF | Type II Oxygen-sensitive | Not specified | FAD/FMN | NADH | 1-electron transfer | Alternative activator | Sensitive |

Deoxyribonucleic Acid Interaction Mechanisms and Genotoxic Effects

Deoxyribonucleic Acid Binding and Complex Formation

The reactive metabolites generated from 2-nitrofuran reduction interact extensively with bacterial deoxyribonucleic acid through multiple mechanisms [14]. The hydroxylamine derivatives form covalent complexes with deoxyribonucleic acid, creating stable protein-deoxyribonucleic acid adducts that interfere with normal nucleic acid synthesis [14] [20]. These electrophilic intermediates preferentially target nucleophilic sites on deoxyribonucleic acid bases, particularly guanine residues [5] [15].

Interstrand Crosslink Formation

2-Nitrofuran metabolites induce interstrand crosslinks in bacterial deoxyribonucleic acid, representing one of the most severe forms of genetic damage [14] [25]. These crosslinks physically connect the two strands of the double helix, preventing essential processes including deoxyribonucleic acid replication and transcription [24]. The formation of interstrand crosslinks requires the activation of specialized deoxyribonucleic acid repair pathways, including homologous recombination and the SOS response system [27] [29].

Alkali-Labile Lesions and Base Modifications

The interaction between 2-nitrofuran metabolites and deoxyribonucleic acid produces alkali-labile lesions that destabilize the sugar-phosphate backbone [14]. These lesions manifest as sites of deoxyribonucleic acid fragmentation under alkaline conditions, indicating structural modifications to the nucleotide framework [30]. The formation of such lesions contributes to the mutagenic potential of nitrofuran compounds and their ability to trigger cellular stress responses [13] [25].

Oxidative Deoxyribonucleic Acid Damage

2-Nitrofuran reduction generates oxidative stress that leads to the formation of 8-hydroxydeoxyguanosine, a primary marker of oxidative deoxyribonucleic acid damage [12] [15]. This oxidative modification results from the production of reactive oxygen species during the metabolic activation process [12]. The accumulation of 8-hydroxydeoxyguanosine correlates with increased mutation frequencies and contributes to the genotoxic profile of 2-nitrofuran [25].

SOS Response Activation

The extensive deoxyribonucleic acid damage induced by 2-nitrofuran metabolites triggers the bacterial SOS response, a coordinated cellular defense mechanism [5] [27]. This response involves the activation of RecA protein and the subsequent induction of approximately 40 genes involved in deoxyribonucleic acid repair and mutagenesis [29]. The SOS system attempts to repair damaged deoxyribonucleic acid through homologous recombination, nucleotide excision repair, and error-prone translesion synthesis [27] [29].

Table 2: Deoxyribonucleic Acid Damage Mechanisms Induced by 2-Nitrofuran Metabolites

| Damage Type | Mechanism | Repair Pathway | Mutagenic Potential | SOS Response | Cellular Consequence |

|---|---|---|---|---|---|

| Interstrand crosslinks | Covalent crosslinking | Homologous recombination | High | Strong induction | Cell death |

| DNA-protein complexes | Protein binding | Base excision repair | Moderate | Moderate induction | Growth inhibition |

| Alkali-labile lesions | Base modification | Nucleotide excision repair | Moderate | Mild induction | Mutagenesis |

| Oxidative DNA damage | 8-hydroxydeoxyguanosine formation | Oxidative repair | High | Strong induction | Genotoxicity |

Ribosomal Protein Targeting and Translation Inhibition

Ribosomal Protein Interactions

The reduced intermediates of 2-nitrofuran demonstrate significant affinity for bacterial ribosomal proteins, leading to direct interference with protein synthesis machinery [5] [20]. These reactive metabolites bind nonspecifically to ribosomal proteins, causing structural modifications that impair ribosome function [5]. The hydroxylamine derivatives exhibit particularly strong binding interactions with ribosomal components, resulting in irreversible inhibition of translation processes [20].

Messenger Ribonucleic Acid Translation Disruption

2-Nitrofuran metabolites interfere with messenger ribonucleic acid translation through multiple mechanisms, including disruption of codon-anticodon interactions [19] [20]. The binding of reactive intermediates to ribosomal components prevents proper positioning of transfer ribonucleic acid molecules, leading to translation arrest at specific codons [19]. This selective inhibition primarily affects inducible genes while showing minimal impact on constitutive protein synthesis [19].

Translation Initiation and Elongation Effects

The inhibitory effects of 2-nitrofuran on protein synthesis occur predominantly during the elongation phase of translation rather than initiation [5]. The compound induces ribosome stalling at internal codons, preventing the normal progression of protein synthesis [21]. This mechanism differs from classical ribosome-targeting antibiotics that typically block specific steps in the translation cycle [40] [41].

Ribosomal Ribonucleic Acid Modifications

2-Nitrofuran metabolites cause modifications to ribosomal ribonucleic acid that disrupt the structural integrity of the ribosome [5]. These modifications affect both the small and large ribosomal subunits, leading to translation errors and reduced protein synthesis efficiency [5]. The impact on ribosomal ribonucleic acid structure contributes to the bactericidal effects of the compound by preventing essential cellular processes [5].

Table 3: Ribosomal Targeting and Translation Inhibition by 2-Nitrofuran

| Target Component | Inhibition Mechanism | Translation Step | Specificity | Reversibility | Effect on Cell |

|---|---|---|---|---|---|

| Ribosomal proteins | Direct protein binding | Elongation | Non-specific | Irreversible | Protein synthesis halt |

| rRNA | rRNA modification | Initiation/Elongation | Moderate | Irreversible | Translation errors |

| tRNA binding | tRNA displacement | Elongation | High | Partially reversible | Ribosome stalling |

| mRNA translation | Codon-anticodon disruption | Elongation | Sequence-dependent | Irreversible | Translation arrest |

Selectivity for Inducible Gene Expression

Research demonstrates that 2-nitrofuran exhibits preferential inhibition of inducible gene expression while showing minimal effects on constitutive cellular processes [19]. This selectivity occurs at the translational level, suggesting heterogeneity in messenger ribonucleic acid populations and their susceptibility to nitrofuran-mediated inhibition [19]. The compound specifically targets the initiation step of messenger ribonucleic acid expression for inducible genes, indicating sophisticated mechanisms of translational control [19].

XLogP3

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

609-39-2